molecular formula C₂₁H₁₆O₁₂ B023201 Rhein 8-beta-D-Glucuronide CAS No. 70793-10-1

Rhein 8-beta-D-Glucuronide

Katalognummer: B023201
CAS-Nummer: 70793-10-1
Molekulargewicht: 460.3 g/mol
InChI-Schlüssel: PCIJYIRYSXMDQB-HUTLKBDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rhein 8-beta-D-Glucuronide is a glucuronide conjugate of Rhein, an anthraquinone derivative naturally found in plants such as Rheum palmatum (Chinese rhubarb). The compound is formed via glucuronidation, a Phase II metabolic reaction that enhances hydrophilicity for excretion. Its chemical formula is C21H16O12, with a molecular weight of 460.34 g/mol (). The glucuronic acid moiety is attached at the 8-position of the anthraquinone backbone, distinguishing it from other positional isomers. Rhein itself is pharmacologically active, inhibiting adipogenesis by targeting FTO (fat mass and obesity-associated protein) and modulating RNA methylation (m6A) during mitotic clonal expansion (MCE) in adipocyte differentiation ().

Vorbereitungsmethoden

Chemical Synthesis of Rhein 8-beta-D-Glucuronide

Chemical synthesis remains a cornerstone for producing this compound, particularly for analytical standards. The process involves regioselective glucuronidation at the 8-hydroxyl position of rhein, requiring protective group strategies and glycosylation reactions.

Koenigs-Knorr Glycosylation

The Koenigs-Knorr method employs a protected glucuronyl donor, typically methyl (2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate), reacted with rhein under alkaline conditions . Key steps include:

  • Protection of Rhein : Selective protection of non-target hydroxyl groups using acetyl or benzyl groups.

  • Activation of Glucuronic Acid : The glucuronyl bromide donor is prepared under anhydrous conditions.

  • Coupling Reaction : Rhein’s 8-hydroxyl group attacks the anomeric carbon of the glucuronyl donor in the presence of silver oxide (Ag₂O) or silver triflate (AgOTf) .

  • Deprotection : Acidic or basic hydrolysis removes acetyl groups, yielding the free glucuronide.

Yield : 15–30% (dependent on regioselectivity and purification) .

Table 1: Key Parameters for Koenigs-Knorr Synthesis

ParameterCondition
Glucuronyl DonorMethyl 2,3,4-tri-O-acetyl-α-D-glucopyranuronate bromide
Coupling AgentAg₂O (2.5 equiv)
SolventAnhydrous dichloromethane
Reaction Time48–72 hours
Temperature0–4°C (to minimize side reactions)

Schmidt Trichloroacetimidate Method

This method improves regioselectivity using trichloroacetimidate glucuronyl donors. Rhein’s 8-hydroxyl group is activated via deprotonation with a mild base (e.g., DBU), followed by glycosylation .

Advantages :

  • Higher yields (35–45%) due to better donor stability.

  • Reduced side products from competing hydroxyl groups .

Limitations :

  • Requires stringent moisture-free conditions.

  • High cost of imidate donors.

Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)

Enzymatic methods leverage UDP-glucuronosyltransferases (UGTs) for biocatalytic glucuronidation, offering superior regioselectivity and milder conditions.

Recombinant UGT Enzymes

Human UGT isoforms (e.g., UGT1A1, UGT1A8) expressed in insect or mammalian cell systems catalyze rhein glucuronidation .

Typical Protocol :

  • Reaction Mixture : Rhein (1 mM), UDP-glucuronic acid (5 mM), MgCl₂ (10 mM), and recombinant UGT in Tris-HCl buffer (pH 7.4).

  • Incubation : 37°C for 2–4 hours.

  • Termination : Addition of ice-cold acetonitrile.

Yield : 50–70% (optimized systems) .

Table 2: Enzymatic Synthesis Optimization

FactorOptimal Condition
pH7.0–7.8
Temperature37°C
UDP-GlcA Concentration5–10 mM
Enzyme SourceUGT1A1-expressing HEK293 cells

Whole-Cell Biocatalysis

Microbial systems (e.g., E. coli expressing UGTs) enable scalable production. Co-expression of UDP-glucose dehydrogenase enhances UDP-glucuronic acid supply, improving yields to 80% .

Purification and Isolation

Crude synthesis mixtures require purification to isolate this compound from unreacted rhein, isomers, and byproducts.

Solid-Phase Extraction (SPE)

  • Sorbent : C18 or ion-exchange resins.

  • Eluent : Gradient of methanol/water with 0.1% formic acid.

  • Recovery : >90% .

Preparative HPLC

  • Column : C18 (250 × 21.2 mm, 5 µm).

  • Mobile Phase : Acetonitrile/0.1% aqueous formic acid (25:75).

  • Flow Rate : 10 mL/min.

  • Purity : ≥98% .

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): δ 7.85 (s, 1H, H-5), 7.65 (d, J = 8 Hz, 1H, H-2), 5.25 (d, J = 7 Hz, 1H, H-1′) .

  • ¹³C NMR : δ 182.1 (C-9), 181.8 (C-10), 170.5 (C-6′′), confirming glucuronide linkage .

Mass Spectrometry (MS)

  • HRMS (ESI-) : m/z 459.0721 [M−H]⁻ (calculated for C₂₁H₁₅O₁₂⁻: 459.0723) .

Challenges and Optimization Strategies

Regioselectivity in Chemical Synthesis

Competing hydroxyl groups (e.g., 1-, 3-, and 8-OH) necessitate protective groups. Selective protection using tert-butyldimethylsilyl (TBS) at the 8-position improves yields .

Enzyme Inhibition in Biocatalysis

High rhein concentrations (>2 mM) inhibit UGT activity. Fed-batch substrate addition mitigates this .

Analyse Chemischer Reaktionen

Types of Reactions: Rhein 8-beta-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its metabolism and biological activity.

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Glycobiology

Rhein 8-beta-D-Glucuronide is extensively used in glycobiology to study glycan structures and their biological functions. It serves as a reagent in various enzymatic assays and carbohydrate chemistry studies .

Pharmacological Studies

Numerous studies have highlighted the pharmacological potential of this compound:

  • Anti-inflammatory Effects: Research indicates that it can modulate inflammatory pathways, particularly through the inhibition of NF-κB signaling, which is crucial in various inflammatory diseases .
  • Anticancer Activity: It has been demonstrated to induce apoptosis in cancer cell lines, including liver and breast cancer cells, by promoting reactive oxygen species (ROS) production and activating apoptotic pathways .
  • Hepatoprotective Properties: The compound exhibits protective effects on liver cells against oxidative stress and inflammation, making it a candidate for treating liver diseases .

Biochemical Assays

In industrial applications, this compound is utilized in the development of biochemical assays and diagnostic tools due to its ability to interact with various cellular targets .

Case Studies

  • Liver Cancer Treatment:
    In vitro studies showed that this compound induces apoptosis in HepG2 liver cancer cells by activating the JNK/Jun/Caspase-3 signaling pathway. The IC50 value for this effect was found to be approximately 77.97 μmol/L .
  • Breast Cancer Inhibition:
    A study indicated that this compound inhibits proliferation in MCF-7 breast cancer cells by inducing S-phase arrest and activating apoptotic pathways. The IC50 values for different breast cancer cell lines varied, showcasing its potential as a therapeutic agent .
  • Anti-inflammatory Mechanism:
    Research demonstrated that Rhein derivatives could significantly reduce inflammation markers in animal models of arthritis, highlighting the potential therapeutic applications of this compound in chronic inflammatory conditions .

Wirkmechanismus

Rhein 8-beta-D-Glucuronide exerts its effects through multiple molecular pathways. It interacts with various cellular targets, including enzymes and receptors involved in inflammation, oxidative stress, and cell signaling. The compound’s mechanism of action involves the modulation of these pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Glucuronides

Anthraquinone vs. Flavonoid Glucuronides

  • Rhein 8-beta-D-Glucuronide: Features an anthraquinone core with a glucuronide at position 8. This conjugation site impacts solubility and metabolic stability.
  • Hypolaetin 8-O-beta-D-Glucuronide: A flavonoid glucuronide with a flavone backbone (5,7-dihydroxy-4-oxo-2-phenylchromen-8-yl) and glucuronidation at position 8 (). Despite structural similarities in conjugation position, the anthraquinone core of Rhein confers distinct redox activity compared to the antioxidant properties of flavones.
  • Oroxindin (Wogonin 7-O-beta-D-Glucuronide) : A flavone glucuronide with conjugation at position 5. Positional differences influence receptor binding and bioavailability ().

Non-Flavonoid Glucuronides

  • Ceramide-beta-D-Glucuronide: A sphingolipid-glucuronide conjugate designed for colon-specific delivery. Hydrolysis by colonic beta-glucuronidase releases bioactive ceramide, suppressing aberrant crypt foci in colon carcinogenesis ().
  • Retinoyl beta-Glucuronide: A vitamin A derivative where glucuronic acid is esterified to retinoic acid. This conjugate enhances stability and acts as a prodrug in dermatological applications ().

Table 1: Structural and Functional Comparison

Compound Core Structure Conjugation Site Key Function Reference
This compound Anthraquinone 8-position Inhibits adipogenesis, m6A modulation
Hypolaetin 8-O-Glucuronide Flavone 8-position Antioxidant, anti-inflammatory
Ceramide-beta-D-Glucuronide Sphingolipid Primary hydroxyl Colon cancer prevention
Retinoyl beta-Glucuronide Retinoid Carboxyl group Dermatological prodrug

This compound vs. Rhein

Rhein suppresses adipogenesis by inhibiting FTO-mediated m6A demethylation, leading to downregulation of adipogenic markers (e.g., PPARγ, FABP4) and mitotic pathways (). Glucuronidation likely reduces Rhein’s cytotoxicity while altering its pharmacokinetics. In contrast, this compound’s activity remains understudied, though glucuronides generally exhibit delayed clearance and enhanced plasma stability compared to aglycones.

Comparison with Ceramide-beta-D-Glucuronide

Ceramide-beta-D-Glucuronide acts as a prodrug, releasing ceramide in the colon via bacterial beta-glucuronidase. Ceramide induces apoptosis in transformed cells, reducing colonic proliferation and aberrant crypt foci by 75% in murine models (). Unlike Rhein’s glucuronide, this compound targets lipid signaling rather than RNA methylation.

Enzymatic Susceptibility

  • This compound : Susceptibility to beta-glucuronidase (e.g., in liver or microbiota) is unreported but critical for reactivation.
  • p-Nitrophenyl Glucuronide : A standard substrate for beta-glucuronidase assays, hydrolyzed linearly across tissues ().

Scalability and Purity

  • Glycyrrhetic Acid 3-O-mono-β-D-Glucuronide is synthesized via multienzyme systems with high regioselectivity ().
  • Industrial-scale production of glucuronides often prioritizes enzymatic methods for sustainability and yield optimization.

Pharmacokinetic and Therapeutic Profiles

Bioavailability and Metabolism

Glucuronides generally exhibit:

  • Increased water solubility (e.g., Naringenin 7-glucuronide, ).
  • Prolonged half-life due to reduced renal clearance. This compound’s pharmacokinetics are inferred from its structure; anthraquinone glucuronides may accumulate in tissues with high beta-glucuronidase activity (e.g., liver).

Biologische Aktivität

Rhein 8-beta-D-glucuronide (R8G) is a glucuronide derivative of rhein, an anthraquinone compound known for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of R8G, supported by data tables and relevant case studies.

Overview of this compound

This compound is primarily recognized for its enhanced solubility and bioavailability compared to rhein itself. This compound is synthesized through the glycosylation of rhein with glucuronic acid, often using enzymatic methods involving uridine diphosphate glucuronic acid (UDP-GlcA) as a donor substrate.

Biological Activities

R8G exhibits a range of biological activities, including:

  • Anti-cancer Properties : R8G has shown cytotoxic effects against various cancer cell lines, such as hepatocarcinoma. Its mechanism involves inducing apoptosis and inhibiting DNA repair mechanisms .
  • Anti-inflammatory Effects : The compound suppresses the production of pro-inflammatory cytokines, including interleukin-1 beta and interleukin-6, contributing to its anti-inflammatory profile .
  • Hepatoprotective Effects : R8G helps in reversing non-alcoholic fatty liver disease by lowering liver lipids and inflammation. It reduces the expression of pro-fibrotic signaling pathways, thereby protecting liver cells from damage .
  • Nephroprotective Effects : In studies involving human mesangial cells, R8G has been shown to protect against high glucose-induced apoptosis by modulating the TGF-β1/Smad signaling pathway .

The mechanisms through which R8G exerts its biological effects are multifaceted:

  • Induction of Apoptosis : R8G promotes apoptosis in cancer cells through various pathways, including ER stress and mitochondrial dysfunction. It activates pro-apoptotic proteins while inhibiting anti-apoptotic factors like Bcl-2 .
  • Modulation of Inflammatory Pathways : The compound inhibits the NF-kB signaling pathway, which is crucial in regulating inflammatory responses. This action helps in reducing inflammation and associated tissue damage .
  • Interaction with Drug Metabolism Enzymes : R8G interacts with uridine diphosphate glucuronosyltransferases (UGTs), influencing drug metabolism and pharmacokinetics. This interaction is vital for understanding potential drug-drug interactions.

Table 1: Summary of Biological Activities of this compound

Biological ActivityEffectMechanism of Action
Anti-cancerCytotoxicity against cancer cell linesInduction of apoptosis
Anti-inflammatorySuppression of cytokinesInhibition of NF-kB pathway
HepatoprotectiveReversal of fatty liver diseaseReduction of lipid accumulation
NephroprotectiveProtection from high glucose-induced damageModulation of TGF-β1/Smad pathway

Case Study: Protection Against Diabetic Nephropathy

In a study investigating diabetic nephropathy, R8G was found to significantly reduce apoptosis in human mesangial cells exposed to high glucose levels. The treatment restored the expression levels of Bcl-2 while decreasing caspase-3 activity, indicating a protective effect against cellular damage induced by hyperglycemia .

Pharmacokinetics

The pharmacokinetic profile of R8G indicates that it is primarily absorbed in the intestines, with distribution observed in organs such as the liver, kidneys, and lungs. Its enhanced solubility compared to rhein allows for better absorption and bioavailability, making it a promising candidate for therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Rhein 8-beta-D-Glucuronide to ensure high purity and yield?

  • Methodological Answer : Synthesis can be optimized using glycosidation-anomerisation reactions with reagents like SnCl₄, which promote regioselective glucuronidation. For instance, selective deacetylation steps (e.g., 4',7-di-O-acetylation followed by hydrolysis) can improve yield . Purity validation should employ HPLC and NMR to confirm structural integrity and quantify impurities .

Q. What analytical techniques are most effective for characterizing this compound's structural integrity?

  • Methodological Answer : High-resolution mass spectrometry (HR-MS) and ¹H/¹³C NMR are critical for confirming molecular weight, glycosidic linkage, and stereochemistry. Comparative analysis with reference standards (e.g., flavonoid glucuronides like gossypetin-8-glucuronide) can validate structural features . Purity should be quantified via HPLC with UV detection at 254 nm .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Use chemical fume hoods for handling to avoid inhalation of dust/particulates. Store in airtight containers at -20°C in a dry, ventilated environment. Refer to safety protocols for analogous glucuronides (e.g., gossypetin-8-glucuronide), including emergency eye/skin rinsing and proper disposal of spills .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different in vitro and in vivo models?

  • Methodological Answer : Conduct interspecies comparisons using LC-MS/MS to quantify metabolite profiles in plasma, urine, and tissues. Address discrepancies by standardizing incubation conditions (e.g., pH, enzyme concentrations) and validating assays with isotopically labeled internal standards (e.g., deuterated glucuronides) . Triangulate data with kinetic studies of beta-glucuronidase activity .

Q. What methodological approaches are recommended to study the interaction between this compound and beta-glucuronidase enzymes?

  • Methodological Answer : Use fluorogenic substrates (e.g., 2-naphthyl-beta-D-glucuronide) in competitive inhibition assays to measure enzyme kinetics (Km, Vmax). Isoelectric focusing (IEF) can identify isoform-specific interactions, while molecular docking simulations may predict binding affinities . Validate findings with knock-out cell models to assess functional relevance.

Q. How should experimental designs be structured to investigate the dual antioxidant and pro-oxidant effects of this compound?

  • Methodological Answer : Employ redox-sensitive fluorescent probes (e.g., DCFH-DA) in dose-response studies across cell lines. Use ESR spectroscopy to detect free radical scavenging activity. Control for pH, oxygen tension, and co-factor availability (e.g., NADPH) to contextualize contradictory effects . Integrate omics data (transcriptomics/proteomics) to map oxidative stress pathways.

Q. Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in pharmacokinetic studies of this compound?

  • Methodological Answer : Adhere to FDA bioanalytical guidelines for LC-MS/MS validation, including matrix effects, recovery rates, and stability tests. Use dried blood spots (DBS) or ultrafiltrate to standardize sample collection . Publish raw datasets and statistical code in open-access repositories to enable replication .

Q. What statistical frameworks are suitable for analyzing dose-dependent cytotoxicity data of this compound?

  • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to calculate IC₅₀ values. Use ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons. Address outliers via Grubbs’ test and report effect sizes with 95% confidence intervals .

Q. Ethical & Reporting Standards

Q. How should researchers document synthetic protocols for this compound to meet journal requirements?

  • Methodological Answer : Include detailed reaction conditions (solvent, temperature, catalyst), purification steps (e.g., column chromatography), and characterization data (NMR shifts, HPLC traces) in supplementary materials. Cite prior syntheses of analogous glucuronides (e.g., daidzein derivatives) for benchmarking .

Q. What ethical considerations apply when studying this compound in animal models?

  • Methodological Answer : Follow ARRIVE guidelines for in vivo experiments, including sample size justification, randomization, and blinding. Obtain institutional IACUC approval and disclose conflicts of interest. Report adverse events (e.g., hepatotoxicity) transparently .

Eigenschaften

IUPAC Name

(2S,3S,4S,5R,6S)-6-(6-carboxy-8-hydroxy-9,10-dioxoanthracen-1-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O12/c22-9-5-6(19(28)29)4-8-11(9)14(24)12-7(13(8)23)2-1-3-10(12)32-21-17(27)15(25)16(26)18(33-21)20(30)31/h1-5,15-18,21-22,25-27H,(H,28,29)(H,30,31)/t15-,16-,17+,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIJYIRYSXMDQB-HUTLKBDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221055
Record name Rhein 8-beta-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70793-10-1
Record name Rhein 8-beta-D-Glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070793101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rhein 8-beta-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhein 8-beta-D-Glucuronide
Reactant of Route 2
Rhein 8-beta-D-Glucuronide
Reactant of Route 3
Rhein 8-beta-D-Glucuronide
Reactant of Route 4
Rhein 8-beta-D-Glucuronide
Reactant of Route 5
Rhein 8-beta-D-Glucuronide
Reactant of Route 6
Rhein 8-beta-D-Glucuronide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.